Tapotoclax

Content Navigation

CAS Number

Product Name

IUPAC Name

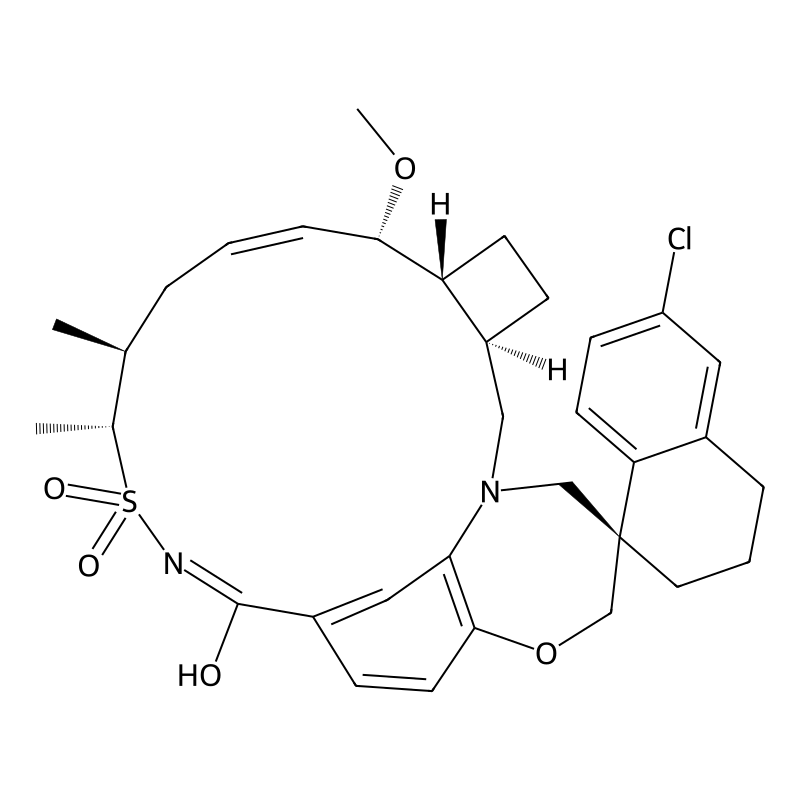

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Tapotoclax AMG 176 mechanism of action

Molecular Mechanism of Action

Tapotoclax is a small molecule designed to specifically target and inhibit Myeloid Cell Leukemia 1 (MCL1) [1] [2]. Its action is characterized by:

- Target and Binding: It acts as a BH3 mimetic, competitively binding to the BH3-binding groove on MCL1 with high affinity, indicated by a dissociation constant (Ki) of 0.13 nM [3] [2]. This direct binding disrupts MCL1's protein-protein interactions with pro-apoptotic BCL-2 family members.

- Induction of Apoptosis: By inhibiting MCL1, this compound prevents it from sequestering pro-apoptotic proteins like BIM (BCL2L11). This disruption liberates BIM and other effectors, leading to the activation of BAX and BAK, subsequent mitochondrial outer membrane permeabilization (MOMP), and the initiation of the caspase cascade, resulting in programmed cell death [4] [2].

- Impact on MCL1 Protein Levels: Treatment with this compound has been shown to lead to an increase in MCL1 protein levels in chronic lymphocytic leukemia (CLL) cells, a phenomenon often observed with targeted protein inhibitors, though it does not impede the compound's pro-apoptotic effect [4] [5].

The diagram below illustrates the core mechanism by which this compound induces apoptosis.

This compound inhibits MCL1, releasing pro-apoptotic proteins to trigger cell death.

Quantitative Preclinical Efficacy Data

Preclinical studies have demonstrated the efficacy of this compound across various hematologic malignancy models, both as a single agent and in combination.

Table 1: Single-Agent Efficacy of this compound in Preclinical Models

| Cancer Model | Effect / Cell Death | Concentration / Dose | Key Findings |

|---|---|---|---|

| Primary CLL Cells [4] [5] | 30% and 45% apoptosis | 100 nM and 300 nM (24-hour incubation) | Time- and dose-dependent cell death; efficacy unaffected by stromal co-culture. |

| CLL (High Mcl-1 protein) [4] | Slightly lower cell death | Not Specified | High baseline Mcl-1 protein correlated with reduced sensitivity. |

| Normal Hematopoietic Cells [4] [5] | No significant cell death | 100-300 nM | Demonstrated a selective therapeutic window, sparing healthy cells. |

| Hematologic Cancer Xenografts [6] | Tumor regression | Tolerated oral doses | Pharmacodynamic effect: Reduced B cells, monocytes, and neutrophils. |

Table 2: Combination Therapy with Venetoclax in Preclinical Studies

| Combination | Cancer Model | Effect | Key Findings |

|---|---|---|---|

| This compound + Venetoclax [4] [6] | Primary CLL Cells | Additive/Synergistic | Enhanced cell death with low-dose Venetoclax (1-30 nM). |

| This compound + Venetoclax [6] | AML Models & Primary Samples | Synergistic | Robust anti-tumor activity at tolerated doses. |

Key Experimental Protocols

The primary data on this compound is derived from standardized in vitro assays using patient-derived samples. Below is a summary of the key methodologies cited in the search results.

Table 3: Overview of Key Experimental Protocols

| Protocol Aspect | Detailed Methodology |

|---|---|

| Cell Source [4] | Primary peripheral blood mononuclear cells (PBMCs) were isolated from CLL patients (n=74) via Ficoll-Hypaque density centrifugation. Cells were suspended in RPMI 1640 media with 10% human serum. |

| Stromal Co-culture [4] | To mimic the protective tumor microenvironment, CLL cells were co-cultured with NK-Tert stromal cells at a 100:1 ratio. Apoptosis was assessed after incubation. |

| Cytotoxicity / Apoptosis Assay [4] | The primary readout was apoptosis, measured by flow cytometry using Annexin V and Propidium Iodide (PI) staining. Cell death was calculated as the sum of early apoptotic (Annexin+/PI-), late apoptotic (Annexin+/PI+), and necrotic (Annexin-/PI+) cells. |

| Combination Index Calculation [4] | Drug interaction (synergy/additivity) was quantitatively analyzed using the Bliss independence model. The observed cell death from the combination was compared to the expected effect calculated from single-agent responses. |

| General Compound Handling | This compound was typically prepared as a stock solution in DMSO and then diluted in culture media for experiments [4]. |

Clinical Development Status

This compound has been evaluated in early-phase clinical trials for various hematologic malignancies.

- Clinical Trials: A Phase 1b study (NCT02675452) investigated this compound in combination with venetoclax for relapsed/refractory Acute Myeloid Leukemia (AML) and Non-Hodgkin's Lymphoma (DLBCL) [1] [7]. Other trials have explored its use in AML, relapsed/refractory multiple myeloma, and higher-risk myelodysplastic syndromes (MDS) [1].

- Safety Profile: Treatment has been associated with a manageable safety profile. Specific pharmacodynamic effects include dose- and exposure-dependent reductions in B cells, monocytes, and neutrophils, consistent with its mechanism of action [6].

- Efficacy Challenges and Status: Despite demonstrating target engagement and anti-leukemic effects (such as reduced bone marrow blasts), this compound has shown a lack of robust clinical efficacy as a single agent. A Phase 1 trial in MDS patients after hypomethylating agent failure was terminated due to lack of clinical activity, even though some patients experienced reduced transfusion dependence [8]. This has been a challenge for the entire class of MCL1 inhibitors, with several candidates discontinued from clinical development [9]. As of the latest information, this compound remains an investigational agent that is not approved for clinical use in any jurisdiction [1] [9].

Conclusion

This compound represents a scientifically validated and potent tool for selectively targeting MCL1-dependent cancers in a preclinical setting. Its ability to induce rapid apoptosis alone and synergize with BCL-2 inhibitors like venetoclax provides a strong rationale for dual anti-apoptotic targeting. However, its transition to clinical application has been challenging, underscoring the complexities of targeting MCL1 in humans. Future research may focus on identifying predictive biomarkers for patient selection and more effective combination regimens to unlock its full therapeutic potential.

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. AMG-176 |this compound| MCL-1 (myeloid cell leukemia ... [invivochem.com]

- 3. This compound (AMG-176) | Bcl-2 inhibitor | Mechanism [selleckchem.com]

- 4. AMG-176, an Mcl-1 antagonist, shows preclinical efficacy in ... [pmc.ncbi.nlm.nih.gov]

- 5. AMG-176, an Mcl-1 Antagonist, Shows Preclinical ... - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. AMG 176, a Selective MCL1 Inhibitor, Is Effective in ... [pubmed.ncbi.nlm.nih.gov]

- 7. Phase 1b Study of Venetoclax and AMG 176 in Patients ... [dana-farber.org]

- 8. This compound Demonstrates Safety, Yields Anti-Leukemic ... [onclive.com]

- 9. Tricky mechanisms fall by the wayside | ApexOnco [oncologypipeline.com]

MCL1 protein binding affinity Ki value

MCL1 Inhibitor Binding Affinities

The following table compiles the binding affinity data (Ki values) for various MCL1 inhibitors, highlighting their potency and selectivity. Ki is the inhibition constant; a lower value indicates a more potent inhibitor.

| Compound Name | Reported Ki Value | Selectivity Notes | Clinical Status / Notes |

|---|---|---|---|

| VU661013 [1] | 97 ± 30 pM | Does not significantly inhibit BCL-xL or BCL-2. | Preclinical |

| AZD5991 [1] | 0.13 nM | ~25-fold lower affinity for mouse vs. human Mcl-1. | Clinical trials (NCT03218683) [2] |

| MIK665 (S64315) [1] | 1.2 nM | Inhibitor of Mcl-1 with potential pro-apoptotic activities. | Clinical trials (NCT04629443) [2] |

| BRD-810 [3] | Kd = 0.0006 nM (0.6 pM)* | Highly selective over BCL-XL and BCL-2. No appreciable off-target binding in a broad panel. | Preclinical, intended for clinical trials [3] |

| A-1210477 [1] | 0.454 nM | >100-fold selectivity over other Bcl-2 family members. | Preclinical |

| S63845 [1] | Kd = 0.19 nM* | No discernible binding to BCL-2 or BCL-XL. | Preclinical |

| UMI-77 [1] | 490 nM | Shows selectivity over other Bcl-2 family members. | Preclinical |

| Marinopyrrole A (Maritoclax) [1] | IC50 = 10.1 µM | Selective Mcl-1 antagonist; targets Mcl-1 for degradation. | Preclinical |

| Sabutoclax [1] | IC50 = 0.20 µM | Pan-Bcl-2 inhibitor (also inhibits Bcl-xL, Bcl-2, Bfl-1). | Preclinical |

| TW-37 [1] | Ki = 0.26 µM | Pan-inhibitor of Bcl-2, Bcl-xL and Mcl-1. | Preclinical |

*Kd (Dissociation Constant) is a direct binding measurement. While Ki and Kd are different constants, both are used to report binding affinity, with lower values indicating stronger binding. This value is an IC50 (half-maximal inhibitory concentration) from a functional disruption assay, not a direct Ki.

Experimental Protocols for Determining Binding Affinity

The Ki and Kd values in the table are typically determined using well-established biochemical and biophysical techniques. Here are the core methodologies as cited in the literature.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

This is a common and robust assay for quantifying protein-ligand interactions and determining IC50 values, which can be used to calculate Ki [3] [4].

- Purpose: To measure the disruption of a protein-peptide interaction by a small-molecule inhibitor.

- Protocol Summary:

- Reagents: Recombinant MCL-1 protein is incubated with a fluorescently-labeled peptide derived from a native binding partner (e.g., the BH3 domain of Noxa or Bid) [5] [4].

- Assay Principle: The assay uses a donor fluorophore (e.g., Europium cryptate) attached to the protein and an acceptor fluorophore (e.g., XL665) attached to the peptide. When the peptide is bound to the protein, FRET occurs upon excitation of the donor. If a small molecule displaces the peptide, the FRET signal decreases [3].

- Execution: The test compound is serially diluted and added to the protein-peptide mixture. The FRET signal is measured after incubation.

- Data Analysis: The concentration-dependent decrease in FRET signal is plotted to calculate the IC50. The Ki can then be derived using established equations like the Cheng-Prusoff equation [4].

Fluorescence Polarization (FP) Anisotropy

This method is another standard for characterizing binding affinity and was used in the discovery of early MCL1 inhibitors [6].

- Purpose: Similar to TR-FRET, it measures the displacement of a fluorescent probe from the target protein.

- Protocol Summary:

- Reagents: A FITC-labeled BH3 peptide is bound to recombinant MCL-1 protein [6].

- Assay Principle: When the small, fluorescent peptide is bound to the large protein, its rotation is slow, resulting in high fluorescence polarization. When displaced by a competitive inhibitor, the peptide rotates faster, leading to a decrease in polarization [6].

- Execution: The test compound is titrated into a solution containing the MCL-1-probe complex. The change in polarization is measured.

- Data Analysis: The data is fit to a competitive binding model to determine the Ki value [6].

X-ray Crystallography

While not a direct measure of Ki, crystallography is critical for validating the binding mode and guiding structure-based drug design [3] [6].

- Purpose: To obtain a high-resolution three-dimensional structure of the MCL-1-inhibitor complex.

- Protocol Summary:

- Protein Preparation: A purified, recombinant MCL-1 protein (often a truncated construct containing the BH3-binding groove) is used [3] [4].

- Crystallization: The protein is co-crystallized with the inhibitor using vapor diffusion methods. The reservoir solution typically contains a precipitant like PEG [4].

- Data Collection and Modeling: X-ray diffraction data is collected at a synchrotron source. The structure is solved by molecular replacement and refined, providing an atomic-level view of the inhibitor bound within the BH3-binding groove of MCL-1 [3] [4]. This confirms that the inhibitor is engaging the intended target site.

MCL1's Role in Apoptosis and Inhibitor Mechanism

To understand the functional context of the Ki values, the following diagram illustrates the role of MCL1 in regulating mitochondrial apoptosis and the mechanism of MCL1 inhibitors.

In healthy cells, MCL1 binds pro-apoptotic proteins to prevent apoptosis. MCL1 inhibitors bind MCL1, releasing these proteins to initiate cell death. [7] [8] [9]

Key Interpretive Notes for Researchers

- Ki vs. Kd vs. IC50: While all measure affinity, they are determined differently. Ki and Kd are direct binding constants, whereas IC50 is a functional measurement under specific assay conditions. Caution is advised when directly comparing these values [1] [3].

- Selectivity is Crucial: High affinity for MCL1 is only valuable with selectivity over BCL-XL and BCL-2, as inhibiting the latter can cause on-target thrombocytopenia [6] [4]. The most advanced compounds show excellent selectivity profiles.

- The Cardiotoxicity Challenge: MCL1 is essential for cardiomyocyte survival. Clinical trials for several MCL1 inhibitors have reported troponin increases, indicating potential cardiotoxicity [3] [4]. This is a major focus of current research, with strategies like optimizing pharmacokinetics (e.g., short half-life of BRD-810) being explored to improve the therapeutic window [3].

References

- 1. Mcl-1 Selective Inhibitors | Antagonists [selleckchem.com]

- 2. Mechanisms of MCL-1 protein stability induced by MCL-1 ... [pmc.ncbi.nlm.nih.gov]

- 3. BRD-810 is a highly selective MCL1 inhibitor with ... [nature.com]

- 4. Selective MCL-1 inhibitor ABBV-467 is efficacious in tumor ... [nature.com]

- 5. Discovery of Mcl-1 inhibitors from integrated high ... [nature.com]

- 6. Discovery of potent myeloid cell leukemia 1 (Mcl 1) ... [pmc.ncbi.nlm.nih.gov]

- 7. Targeting MCL-1 protein to treat cancer - PMC - NIH [pmc.ncbi.nlm.nih.gov]

- 8. The multiple mechanisms of MCL1 in the regulation of cell ... [nature.com]

- 9. Targeting MCL-1 in cancer: current status and perspectives [jhoonline.biomedcentral.com]

myeloid cell leukemia 1 inhibition

MCL1 Biology and Role in Cancer

MCL1 is an antiapoptotic protein within the B-cell lymphoma 2 (BCL2) family, fundamentally responsible for regulating the intrinsic (mitochondrial) apoptotic pathway [1] [2]. Its primary function is to bind and sequester pro-apoptotic proteins, thereby preventing the initiation of programmed cell death [3] [1]. Unlike other BCL2 family members, MCL1 contains PEST sequences, making it a short-lived protein with a rapid turnover rate, which allows cells to quickly adjust their survival signals in response to cellular stresses [3] [4].

- Role in Oncogenesis: MCL1 is one of the most frequently amplified genes in human cancers [4] [5]. Its overexpression is a common mechanism for cancer cells to evade cell death, is associated with high tumor grade, poor survival, and drives resistance to various conventional chemotherapeutic agents [3] [1] [5]. It is implicated in a wide range of hematologic malignancies (like AML, multiple myeloma) and solid tumors (including lung, breast, and pancreatic cancers) [1] [5].

The diagram below illustrates the core function of MCL1 and the mechanism of its inhibition.

Overview of MCL1 function and inhibition. Cellular stress activates BH3-only proteins, which are neutralized by MCL1. MCL1 inhibitors displace these proteins, enabling Bak/Bax activation and apoptosis. [1] [2] [5]

Landscape of MCL1 Inhibitors

The development of MCL1 inhibitors, specifically BH3 mimetics, aims to directly disrupt MCL1's pro-survival function and trigger apoptosis in cancer cells [1] [5]. A significant challenge has been achieving sub-nanomolar affinity due to the highly conserved and hydrophobic nature of the BH3-binding groove [5].

The table below summarizes key small-molecule MCL1 inhibitors.

| Inhibitor Name | Stage (as of 2025) | Key Characteristics & Clinical Context |

|---|---|---|

| S63845 / MIK665 | Early Clinical Trials | Preclinically synergizes with venetoclax (BCL2 inhibitor); used in foundational research [6]. |

| AMG 176 | Phase 1 (NCT02675452) | One of the first MCL1 inhibitors in human trials for relapsed/refractory Multiple Myeloma (R/R MM) [7]. |

| Macrocyclic Inhibitors (e.g., Compound 13) | Preclinical/Patent Stage | Structure-guided design; improved binding affinity and cellular potency; demonstrated tumor regression in a lung cancer xenograft model [5]. |

A major hurdle for the clinical application of MCL1 inhibitors is cardiotoxicity, observed in early trials [8] [7]. This is likely due to MCL1's critical role in maintaining mitochondrial function in cardiomyocytes [1]. Current strategies to mitigate this include developing novel inhibitors with safer profiles and using rational combination therapies that allow for lower doses of each agent [8] [7] [5].

Novel Combination Strategy to Overcome Resistance

A common resistance mechanism to BH3 mimetics is the compensatory upregulation of alternative survival proteins. A 2025 study identified a powerful synergistic combination to counter this in Acute Myeloid Leukemia (AML) [8] [6].

- The Problem: Treatment with MCL1 antagonists like S63845 triggers a compensatory increase in MCL1 protein levels within leukemia cells, blunting their own therapeutic effect [8] [6].

- The Solution: Co-administration of Src inhibitors (e.g., bosutinib/SKI-606) blocks this stress-induced MCL1 accumulation. The Src inhibitor promotes the degradative ubiquitination of MCL1 and disrupts STAT3-mediated transcription of MCL1 and other survival genes like BCL-xL [6].

- The Outcome: This combination leads to profound cell death in AML models, including primary patient cells and xenografts, while sparing normal hematopoietic cells and cardiomyocytes, suggesting a potentially wider therapeutic window [8] [6].

The diagram below visualizes this synergistic mechanism.

Mechanism of MCL1 and Src inhibitor synergy. MCL1 inhibitor-triggered compensatory upregulation is blocked by Src inhibitor via MCL1 degradation and STAT3 disruption. [8] [6]

Experimental Protocols for Preclinical Evaluation

For researchers validating MCL1-targeting therapies, the following assays are standard in the field.

Binding Affinity Assays

- Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay [1] [5]: A common primary screen to quantify the binding affinity (Ki) of inhibitors to recombinant MCL1 protein.

- Protocol Overview: A labeled BH3 peptide (e.g., from BIM) is used as a competitive probe. Test compounds displace the probe, reducing the FRET signal. The Ki is calculated from dose-response curves [5].

Cellular Apoptosis and Viability Assays

- Caspase-Glo 3/7 Assay [1]: A luminescent assay to measure the activation of executioner caspases-3 and -7, key markers of apoptosis.

- Protocol Overview: Cells are treated with compounds in a white-walled plate. A luminogenic caspase-3/7 substrate is added. Caspase activity generates a luminescent signal proportional to apoptosis. Data is reported as AC50 (concentration for 50% maximal activity) [1].

- Annexin V/Propidium Iodide (PI) Staining [6]: A flow cytometry-based method to detect early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic cells.

- Western Blot Analysis [6]: Used to confirm on-target effects by monitoring protein levels (e.g., MCL1 downregulation, PARP and caspase-3 cleavage, γH2A.X for DNA damage).

In Vivo Efficacy Models

- Patient-Derived Xenograft (PDX) Models [8] [6]: These models, where tumor tissue from a patient is implanted into immunodeficient mice, are considered highly predictive of clinical response.

- Protocol Overview: Mice bearing established PDX tumors are randomized into treatment groups (e.g., vehicle, MCL1 inhibitor alone, Src inhibitor alone, combination). Tumor volume and animal survival are monitored over time. The combination of S63845 and SKI-606 has shown significant reduction in tumor burden and improved survival in AML PDX models [8] [6].

This field is rapidly advancing, with research focused on overcoming cardiotoxicity, identifying predictive biomarkers, and developing more effective combination regimens. I hope this technical guide provides a solid foundation for your work.

References

- 1. - Myeloid as Emerging Cancer Treatment... Cell Leukemia 1 Inhibitors [pmc.ncbi.nlm.nih.gov]

- 2. The multiple mechanisms of MCL1 in the regulation of cell ... [nature.com]

- 3. Understanding MCL1: from cellular function and regulation to ... [pmc.ncbi.nlm.nih.gov]

- 4. Myeloid cell leukemia 1 (MCL-1), an unexpected modulator ... [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Macrocyclic Myeloid Cell Leukemia 1 (Mcl ... [pmc.ncbi.nlm.nih.gov]

- 6. Src inhibition potentiates MCL-1 antagonist activity in acute ... [nature.com]

- 7. Saga of MCL1 inhibitors in multiple myeloma [pubmed.ncbi.nlm.nih.gov]

- 8. New combination treatment strategy dramatically increases cell death... [sciencedaily.com]

Mechanism of Action and Preclinical Rationale

Venetoclax is a selective, orally bioavailable "BH3-mimetic" that binds to the BCL-2 protein, displacing pro-apoptotic proteins like BIM and triggering mitochondrial outer membrane permeabilization (MOMP), which commits the cell to apoptosis [1]. This mechanism is particularly effective in cancers like AML, where leukemic cells are often dependent on BCL-2 for survival [2].

The diagram below illustrates the mechanism of action of Venetoclax and common resistance pathways:

Venetoclax mechanism and resistance. Venetoclax promotes apoptosis by inhibiting BCL-2. Resistance arises when other anti-apoptotic proteins, like MCL-1 or BCL-XL, compensate to block cell death.

Key Preclinical Insights into Resistance

A primary focus of preclinical research is understanding and overcoming resistance. The major mechanisms are summarized below [1]:

| Resistance Mechanism | Molecular Basis | Observed Preclinical/Clinical Impact |

|---|---|---|

| Upregulation of MCL-1 | Other anti-apoptotic proteins (MCL-1, BCL-XL) sequester pro-apoptotic proteins, maintaining cell survival [1]. | Correlates with resistance to Venetoclax monotherapy; a key determinant of treatment failure. |

| Upregulation of BCL-XL | BCL-XL can bind and inhibit pro-apoptotic proteins activated by Venetoclax, providing an alternative survival signal [1]. | Confers resistance, particularly in specific genetic contexts. |

| Alterations in Signaling Pathways | Oncogenic signaling (e.g., MAPK, PI3K) can lead to phosphorylation/inactivation of BH3-only proteins like BAD [1]. | Contributes to intrinsic resistance; inhibition of these pathways can re-sensitize cells. |

Promising Preclinical Combination Strategies

Preclinical data strongly support rational drug combinations to overcome resistance by simultaneously targeting multiple survival pathways [1]. Key strategies include:

- Combining Venetoclax with drugs that target the other anti-apoptotic proteins, MCL-1 or BCL-XL. The development of selective MCL-1 and BCL-XL inhibitors is a major area of ongoing research [1].

- Combining Venetoclax with Hypomethylating Agents (HMAs). Azacitidine or decitabine can sensitize AML cells to Venetoclax by downregulating MCL-1 [3] [2].

- Combining Venetoclax with targeted agents against specific mutations. For instance, FLT3 inhibitors (e.g., gilteritinib) or IDH1/2 inhibitors (e.g., ivosidenib, enasidenib) can work synergistically with Venetoclax to induce cell death [4] [2].

Key Experimental Models & Assessment Techniques

The following methodologies are central to generating the preclinical data discussed:

- BH3 Profiling: This functional technique uses BH3-domain-derived peptides on permeabilized cells to measure "mitochondrial priming" and identify which anti-apoptotic protein(s) a specific cancer cell is dependent on for survival. It can predict sensitivity or resistance to Venetoclax [1].

- In Vitro Cell Viability & Apoptosis Assays: Standard assays (e.g., Annexin V staining, CellTiter-Glo) are used to measure cell death in AML cell lines (e.g., MOLM-13, MV4-11) and primary patient-derived AML blasts treated with Venetoclax alone or in combination.

- In Vivo Xenograft Models: Immunodeficient mice (e.g., NSG mice) engrafted with human AML cell lines or patient-derived cells (PDX models) are used to evaluate the efficacy and tolerability of Venetoclax-based regimens.

- Immunoblotting (Western Blot) & Co-Immunoprecipitation: Used to measure expression levels of BCL-2 family proteins (BCL-2, MCL-1, BCL-XL, BIM) and to assess the engagement of the target by analyzing the displacement of BIM from BCL-2 after Venetoclax treatment.

Interpretation and Future Directions

The wealth of preclinical data on Venetoclax has been successfully translated into clinical practice, particularly for older or unfit AML patients. The current clinical research frontier, heavily guided by preclinical insights, involves:

- Optimizing Venetoclax combinations with intensive chemotherapy (e.g., FLAG-IDA) for fitter patients [5] [6].

- Developing triplet regimens that add targeted agents (e.g., FLT3 or IDH inhibitors) to the Venetoclax + HMA backbone [3] [4].

- Advancing the clinical development of MCL-1 and BCL-XL inhibitors to directly counter the most common resistance mechanisms [1].

References

- 1. Pathways and mechanisms of venetoclax resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. : A New Partner in the Novel Treatment Era for Acute... Venetoclax [pmc.ncbi.nlm.nih.gov]

- 3. -based therapy for relapsed or refractory acute Venetoclax ... myeloid [ehoonline.biomedcentral.com]

- 4. Acute Myeloid Leukemia: 2025 Update on Diagnosis, Risk ... [pmc.ncbi.nlm.nih.gov]

- 5. Long term results of venetoclax combined with FLAG-IDA ... [pubmed.ncbi.nlm.nih.gov]

- 6. Venetoclax-Based Therapy for Patients With Newly ... [ascopost.com]

Core Chemical and Pharmacological Profile

The table below summarizes the key technical data for Tapotoclax.

| Property | Description |

|---|---|

| Synonyms | AMG-176, Tapotoclaxum [1] |

| CAS Number | 1883727-34-1 [1] [2] |

| Molecular Formula | C₃₃H₄₁ClN₂O₅S [1] [2] |

| Molecular Weight | 613.21 g/mol [1] [2] |

| Mechanism of Action | Potent, selective, orally bioavailable MCL-1 inhibitor [1] [2] |

| Ki (Affinity) | 0.13 nM for MCL-1 [1] [2] |

| Primary Effect | Induces rapid apoptosis in MCL-1-dependent hematologic malignancy models [1] [3] |

Mechanism of Action and Role of MCL-1

MCL-1 is a key anti-apoptotic protein in the BCL-2 family. Its overexpression helps cancer cells evade cell death and is linked to resistance against various therapies [3]. This compound is a BH3 mimetic, designed to mimic critical pro-apoptotic proteins.

The diagram below illustrates how this compound triggers cancer cell death by inhibiting MCL-1.

As shown, this compound binds MCL-1, displacing pro-apoptotic proteins like BIM to activate BAX/BAK, leading to mitochondrial outer membrane permeabilization (MOMP) and apoptosis [3].

Clinical Development and Trial Data

Clinical trials have evaluated this compound as a monotherapy, but the results have led to program termination.

| Trial Focus | Key Findings | Outcome/Status |

|---|

| MDS after HMA failure [4] | Safety: Manageable profile; common AEs: nausea (71%), fatigue (57%), diarrhea (29%). One possibly related arrhythmia case resolved. Efficacy: No objective responses per IWG criteria; observed reduction in bone marrow blasts and transfusion dependence in some patients. | Terminated due to lack of clinical activity. | | AML & Multiple Myeloma [5] | Information from a phase I combination therapy trial (NCT02675452). | Terminated in July 2025 per sponsor decision, unrelated to safety. |

Challenges and Future Directions

The clinical development of this compound and other MCL-1 inhibitors faces several hurdles:

- On-target Toxicities: MCL-1 is essential for the survival of cardiomyocytes, hepatocytes, and myeloid progenitors, raising concerns about potential cardiac and hepatic toxicity [3] [6].

- Lack of Efficacy as Monotherapy: Single-agent activity has proven insufficient in clinical settings, highlighting the need for rational combination strategies [7] [4].

- Emerging Resistance Mechanisms: Cancer cells can activate compensatory survival pathways, such as upregulating other BCL-2 family proteins, when MCL-1 is inhibited [3].

Research continues on strategies like combination therapies with other BH3 mimetics like venetoclax, PROTAC-based degraders for more complete MCL-1 removal, and biomarker-driven patient selection to identify those most likely to respond [3].

Conclusion

This compound represents a scientifically validated approach to targeting MCL-1. However, its clinical translation has been hampered by efficacy and safety challenges. Future progress in this field will likely depend on developing safer inhibitor designs and effective combination regimens.

References

- 1. This compound (AMG-176) | Bcl-2 inhibitor | Mechanism [selleckchem.com]

- 2. This compound (AMG-176) | MCL-1 Inhibitor [medchemexpress.com]

- 3. Targeting MCL‐1 to Overcome Therapeutic Resistance ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound Demonstrates Safety, Yields Anti-Leukemic ... [onclive.com]

- 5. This compound - Amgen - AdisInsight - Springer [adisinsight.springer.com]

- 6. AMPK inhibition sensitizes acute leukemia cells to BH3 ... [pmc.ncbi.nlm.nih.gov]

- 7. Tricky mechanisms fall by the wayside | ApexOnco [oncologypipeline.com]

MCL1-Dependent Cancer Cells: Mechanisms, Identification, and Therapeutic Targeting

Introduction to MCL1 Biology and Role in Cancer

MCL1 (Myeloid Cell Leukemia-1) is an anti-apoptotic BCL-2 family protein that plays a critical role in regulating mitochondrial apoptosis and maintaining cellular homeostasis. Unlike other anti-apoptotic family members, MCL1 contains a unique N-terminal PEST domain rich in proline (P), glutamic acid (E), serine (S), and threonine (T), which contributes to its rapid turnover and regulation [1]. The MCL1 gene encodes multiple protein isoforms through alternative splicing, with MCL-1L functioning as the primary anti-apoptotic form and MCL-1S acting as a pro-apoptotic variant [1]. MCL1's expression is tightly regulated at multiple levels—transcriptional, translational, and post-translational—with its protein having a remarkably short half-life of approximately 3 hours, allowing for rapid cellular adaptation to stress signals [2] [1].

The oncogenic significance of MCL1 is substantial, with genomic analyses revealing that MCL1 is one of the most frequently amplified genes in human cancers, observed in approximately 11% of cancers across multiple tissue types [2]. The highest amplification rates occur in breast cancer (36% of cases) and lung cancer (54% of cases) [2]. MCL1 protein levels consistently correlate with tumor grade, therapeutic resistance, and poor clinical outcomes across various malignancies including hematologic cancers, breast cancer, lung cancer, and pancreatic cancer [2] [3]. This overexpression disrupts the normal balance between pro- and anti-apoptotic proteins, creating a state of apoptotic resistance that enables cancer cell survival despite genotoxic stress or therapeutic insults [1].

Molecular Mechanisms of MCL1 Dependency

Regulation of Apoptosis

MCL1 exerts its anti-apoptotic function primarily at the mitochondrial outer membrane, where it binds to and neutralizes pro-apoptotic BCL-2 family proteins. Specifically, MCL1 displays binding specificity for BIM, tBID, PUMA, NOXA, and BAK, thereby restraining the intrinsic apoptotic cascade [2]. The structural basis for this interaction involves a hydrophobic groove formed by BH1, BH2, and BH3 domains that accommodates the BH3 helices of pro-apoptotic proteins [1]. In the "primed for death" state observed in many cancer cells, MCL1 is predominantly bound to activator BH3-only proteins like BIM; displacement of these proteins rapidly triggers mitochondrial outer membrane permeabilization (MOMP) and apoptosis [4].

Non-Apoptotic Functions

Recent research has revealed that MCL1's oncogenic supremacy extends beyond its canonical role in apoptosis suppression, encompassing several non-apoptotic functions that contribute to cellular fitness and tumorigenesis:

Metabolic Regulation: MCL1 serves as a master regulator of fatty acid oxidation (FAO), rendering MCL1-driven cancer cells uniquely dependent on this metabolic pathway. Genetic deletion of MCL1 results in broad downregulation of FAO pathway proteins, creating a metabolic vulnerability where cells cannot adapt to glucose deprivation [5]. This regulation occurs independently of MCL1's anti-apoptotic function, as demonstrated in BAX/BAK-deficient cells where MCL1 deletion still impairs palmitate utilization and oxygen consumption [5].

Cellular Invasion and Metastasis: MCL1 modulates cellular invasion through direct interaction with cytoskeletal remodeling proteins. It binds to and alters phosphorylation of Cofilin and regulates SRC family kinases (SFKs) and their downstream targets, thereby enhancing metastatic potential in cancer models [2].

DNA Damage Response: Targeting MCL1 triggers DNA damage and activates an anti-proliferative response independent of apoptosis induction. Proteomic analyses have revealed that MCL1 inhibition affects the minichromosome maintenance complex, impairing DNA replication and causing replication stress [6].

Mitochondrial Quality Control: A mitochondrial matrix-localized isoform of MCL1 (MCL-1Matrix) maintains mitochondrial ultrastructure and cristae morphology, enabling proper assembly of electron transport chain super-complexes and higher-order ATP synthase complexes essential for efficient oxidative phosphorylation [5].

Table 1: Non-Apoptotic Functions of MCL1 in Cancer Cells

| Function | Molecular Mechanism | Biological Consequence |

|---|---|---|

| Metabolic Regulation | Binds to VLCAD; regulates FAO pathway protein expression | Enforces dependency on fatty acid oxidation; limits metabolic flexibility |

| Cellular Invasion | Alters Cofilin phosphorylation; modulates SRC kinase signaling | Enhances metastatic potential and invasive capacity |

| DNA Damage Response | Affects minichromosome maintenance complex | Causes replication stress; triggers anti-proliferative response |

| Mitochondrial Dynamics | Maintains cristae morphology and ETC super-complex assembly | Supports efficient oxidative phosphorylation and energy production |

Identification of MCL1-Dependent Cancers

Biomarkers and Genetic Predictors

Several biomarkers have been identified that predict dependency on MCL1 in cancer cells. The most significant predictor is the expression level of BCL-xL, which functionally compensates for MCL1 inhibition. Cancer cells with high BCL-xL expression are generally less dependent on MCL1, while those with low BCL-xL expression demonstrate heightened sensitivity to MCL1 targeting [7]. Additionally, MCL1 gene amplification and elevated MCL1 protein expression serve as important indicators of potential dependency, particularly when coupled with low expression of other anti-apoptotic BCL-2 family members [2] [7].

The dependency on MCL1 varies significantly across cancer types. In hematologic malignancies, acute myeloid leukemia (AML), multiple myeloma, and specific subtypes of lymphoma show prominent MCL1 dependence [1]. Among solid tumors, breast cancer (particularly triple-negative breast cancer), lung cancer (both small cell and non-small cell), ovarian cancer, and pancreatic cancer frequently demonstrate reliance on MCL1 for survival [2] [3]. In small cell lung cancer, elevated MCL1 expression independently predicts poor overall survival (HR 0.538, P=0.014) and shorter time to progression following chemotherapy [3].

Functional Assessment Methods

Several experimental approaches have been developed to identify MCL1-dependent cancers:

BH3 Profiling: This technique measures mitochondrial sensitivity to synthetic BH3 peptides to determine mitochondrial priming and anti-apoptotic dependencies. Specific response patterns to MS1 (MCL1-binding) peptides can identify MCL1-dependent cells [4].

RNA Interference: siRNA or shRNA-mediated knockdown of MCL1 followed by assessment of viability and apoptosis can directly demonstrate functional dependence [2].

Chemical Genetic Screening: Testing sensitivity to MCL1 inhibitors across large panels of cancer cell lines, combined with genomic analyses, can identify genetic features associated with dependency [7].

The following diagram illustrates the key molecular interactions and regulatory relationships that determine MCL1 dependency in cancer cells:

Molecular Determinants of MCL1 Dependency in Cancer Cells

Therapeutic Targeting Strategies

Direct MCL1 Inhibition

BH3 mimetics that specifically target MCL1 represent the most direct approach to therapeutic targeting. These small molecules bind to the BH3-binding groove of MCL1, displacing pro-apoptotic proteins and triggering apoptosis in dependent cells [1]. Several promising compounds have advanced to clinical development:

S63845: This inhibitor demonstrates high affinity for MCL1, efficacy at low doses, and acceptable toxicity profiles in preclinical models. It has shown particular promise in sensitizing patient-derived xenografts to conventional chemotherapeutics like docetaxel and trastuzumab [2].

AZD5991 and AMG 176: These macrocyclic molecules have entered clinical trials and show potent activity against MCL1-dependent hematologic malignancies [1].

VU661013: A more recent MCL1 inhibitor with improved selectivity over BCL-xL, reducing the potential for platelet toxicity associated with dual inhibition [8].

The clinical development of MCL1 inhibitors has faced challenges, particularly regarding cardiac toxicity observed in early-phase trials, which temporarily halted several clinical programs [8]. This toxicity likely reflects the essential role of MCL1 in maintaining cardiomyocyte viability, highlighting the need for tumor-specific delivery approaches or intermittent dosing strategies [8].

Indirect Targeting Approaches

Alternative strategies to target MCL1-dependent cancers focus on indirect modulation of MCL1 expression or stability:

Transcriptional Repression: Compounds like triptolide and other transcriptional inhibitors disproportionately reduce MCL1 mRNA levels despite broadly affecting gene expression [7].

Translation Inhibition: mTOR inhibitors and other translation suppressors reduce MCL1 protein synthesis, particularly effective in cancers with high MCL1 translation rates [1].

Promoted Degradation: CDK inhibitors (particularly CDK9 inhibitors) and deubiquitinase inhibitors accelerate MCL1 degradation by preventing phosphorylation-dependent stabilization or enhancing ubiquitin-mediated proteasomal degradation [1].

FAO Pathway Inhibition: In MCL1-dependent cancers with associated metabolic rewiring, fatty acid oxidation inhibitors such as etomoxir demonstrate synthetic lethality with MCL1 suppression [5].

Table 2: Therapeutic Approaches for Targeting MCL1-Dependent Cancers

| Therapeutic Class | Representative Agents | Mechanism of Action | Development Status |

|---|---|---|---|

| Direct MCL1 Inhibitors | S63845, AZD5991, AMG 176 | Bind BH3 pocket; displace pro-apoptotic proteins | Clinical trials (some with toxicity holds) |

| Transcriptional Repressors | Triptolide, other transcriptional inhibitors | Reduce MCL1 mRNA expression | Preclinical and early clinical |

| Translation Inhibitors | mTOR inhibitors, omacetaxine | Block MCL1 protein synthesis | Approved for other indications; repurposing potential |

| Protein Destabilizers | CDK inhibitors, DUB inhibitors | Promote proteasomal degradation of MCL1 | Various clinical stages |

| Metabolic Modulators | Etomoxir, perhexiline | Inhibit fatty acid oxidation | Preclinical for MCL1 contexts |

Combination Strategies

Rational combination approaches have emerged to overcome resistance and improve therapeutic efficacy:

With BCL-xL/BCL-2 Inhibitors: Simultaneous targeting of complementary anti-apoptotic proteins can overcome compensatory mechanisms and suppress resistance. The combination of MCL1 and BCL-xL inhibitors is particularly effective in tumors expressing both proteins [7].

With Conventional Chemotherapy: MCL1 inhibitors can reverse chemotherapy resistance by preventing drug-induced stabilization of MCL1, restoring apoptotic sensitivity [4] [3].

With Targeted Therapies: In oncogene-driven cancers, combination with corresponding targeted agents (e.g., EGFR inhibitors, BRAF inhibitors) can enhance apoptosis induction and prevent escape mechanisms [2].

With FAO Inhibitors: Dual metabolic and apoptotic targeting represents a promising synthetic lethal approach for MCL1-driven cancers with associated metabolic dependencies [5].

Experimental Methodologies for Studying MCL1 Dependency

In Vitro Assessment Techniques

BH3 profiling represents the gold standard for functional assessment of MCL1 dependency. This technique measures mitochondrial outer membrane permeabilization in response to synthetic BH3 peptides [4]. The detailed protocol involves:

- Isolation of Mitochondria: Fresh mitochondria are isolated from cancer cells via differential centrifugation.

- Exposure to BH3 Peptides: Mitochondria are incubated with a panel of BH3 peptides including MS1 (MCL1-specific), BIM, BAD, and HRK.

- Cytochrome c Release Measurement: The percentage of cytochrome c release is quantified by ELISA or Western blotting.

- Pattern Analysis: A characteristic response pattern with sensitivity to MS1 and BIM peptides, but resistance to BAD peptide, indicates MCL1 dependence.

For metabolic assessments, Seahorse XF Analyzers can measure oxygen consumption rates (OCR) in response to palmitate administration [5]. MCL1-dependent cells typically show significantly increased OCR upon palmitate addition, while MCL1-independent cells demonstrate minimal response. Additionally, stable isotope tracing with 13C-palmitate can directly quantify fatty acid oxidation flux by measuring M+2 citrate enrichment via mass spectrometry [5].

Genetic Manipulation Approaches

CRISPR/Cas9-mediated gene editing provides a robust method for validating MCL1 dependency. The experimental workflow includes:

- Design of gRNAs: Specific gRNAs targeting critical exons of MCL1 are designed and cloned into lentiviral vectors.

- Viral Transduction: Target cells are transduced with lentiviral particles and selected with appropriate antibiotics.

- Validation of Knockout: Successful MCL1 ablation is confirmed by Western blotting and sequencing.

- Functional Assays: Edited cells are subjected to viability assays, apoptosis measurements, and metabolic profiling.

RNA interference techniques using siRNA or shRNA against MCL1 remain valuable for transient suppression studies, particularly when complete knockout is cytotoxic [2]. Inducible systems allow for controlled gene suppression to study temporal aspects of MCL1 dependency.

In Vivo Modeling

Patient-derived xenograft (PDX) models maintain the original tumor's genetic features and drug sensitivity patterns, making them ideal for evaluating MCL1-targeted therapies [2]. The standard protocol involves:

- Implantation: Fresh tumor fragments or cells are implanted into immunodeficient mice.

- Treatment Initiation: Once tumors reach a predetermined volume (typically 100-200 mm³), mice are randomized to treatment groups.

- Therapeutic Dosing: MCL1 inhibitors are administered alone or in combination according to predetermined schedules.

- Endpoint Assessment: Tumor measurements are recorded regularly, and endpoint analyses include immunohistochemistry, apoptosis assays, and molecular profiling.

Genetically engineered mouse models (GEMMs) of MCL1-driven cancers provide platforms for studying tumorigenesis and therapy response in immunocompetent systems [4]. The Eμ-Myc;H2K-Mcl-1 model develops aggressive lymphoid leukemia with demonstrated MCL1 dependency, showing rapid disease onset (72±21 days versus 134±35 days in Eμ-Myc only) [4].

Clinical Translation and Perspectives

Current Clinical Trial Landscape

The clinical development of MCL1 inhibitors has progressed rapidly despite challenges with on-target toxicity. As of 2021, several selective MCL1 inhibitors had entered clinical trials, primarily for hematologic malignancies [1]. The first-generation MCL1 inhibitors include:

- AZD5991 (AstraZeneca): A macrocyclic molecule evaluated in Phase I/II trials for relapsed/refractory hematologic malignancies (NCT03218683).

- AMG 176 (Amgen): Investigated in Phase I studies for AML and other hematologic cancers (NCT02675452).

- MIK665/S64315 (Novartis): A potent MCL1 inhibitor studied in Phase I/II trials for advanced hematologic malignancies (NCT02992483).

Preliminary results from these trials have demonstrated clinical efficacy in MCL1-dependent cancers, though the emergence of cardiotoxicity in some studies prompted temporary holds and required dose refinement and patient stratification strategies [8]. The future clinical development will likely focus on improved therapeutic windows through optimized dosing schedules, tumor-specific delivery approaches, and better patient selection.

Predictive Biomarker Development

Accurate identification of MCL1-dependent tumors is crucial for successful clinical translation. Several biomarker approaches are under investigation:

- BCL-xL Expression: As the most robust negative predictor of MCL1 dependency, BCL-xL assessment by IHC or mRNA profiling can stratify patients likely to respond to MCL1 inhibition [7].

- MCL1:BCL-xL Ratio: The relative expression levels of these complementary anti-apoptotic proteins may provide better predictive power than either marker alone [7].

- BH3 Profiling: Functional assessment of mitochondrial priming using adapted BH3 profiling protocols on primary patient samples shows promise for predicting clinical response [4].

- MCL1 Amplification Status: Genomic analysis of MCL1 copy number alterations may identify patients with genetically driven dependency [2].

Resistance Mechanisms and Overcoming Strategies

Multiple resistance mechanisms to MCL1-targeted therapies have been identified in preclinical models:

- Compensatory Upregulation: Increased expression of BCL-xL or BCL-2 frequently emerges following MCL1 inhibition, creating a dependency shift that can be addressed with combination therapies [7].

- Metabolic Rewiring: Some cancer cells develop enhanced glycolytic capacity or alternative fuel source utilization to bypass FAO dependencies, suggesting combination with metabolic inhibitors [5].

- NOXA Depletion: Reduction in this MCL1-specific BH3-only protein can diminish apoptotic sensitivity, potentially addressable with HDAC inhibitors that increase NOXA expression [1].

The following diagram illustrates the integrated therapeutic approach for targeting MCL1-dependent cancers:

Integrated Therapeutic Strategy for MCL1-Dependent Cancers

Conclusion and Future Directions

MCL1-dependent cancers represent a biologically distinct subset of malignancies characterized by reliance on this multifunctional anti-apoptotic protein. The development of therapeutic strategies targeting MCL1 has progressed significantly, with several selective inhibitors entering clinical evaluation. However, challenges remain regarding therapeutic index optimization, predictive biomarker validation, and resistance management.

Future research directions should focus on several key areas:

Novel Therapeutic Modalities: Beyond small-molecule BH3 mimetics, emerging approaches include PROTACs (Proteolysis Targeting Chimeras) for targeted MCL1 degradation, antibody-drug conjugates for tumor-specific delivery, and gene expression modulation techniques to suppress MCL1 transcription [8].

Tissue-Specific Targeting: Given the essential role of MCL1 in cardiac function, strategies to minimize on-target toxicity through tumor-selective delivery systems or synthetic lethality approaches represent priority areas.

Metabolic Exploitation: Further elucidation of the connection between MCL1 and fatty acid oxidation may reveal additional metabolic vulnerabilities that can be therapeutically exploited [5].

Combination Strategy Optimization: Rational development of combination regimens based on comprehensive understanding of compensatory mechanisms and resistance pathways will be essential for durable clinical responses.

References

- 1. Targeting MCL - 1 in cancer : current status and perspectives [jhoonline.biomedcentral.com]

- 2. Myeloid cell leukemia 1 (MCL-1), an unexpected modulator ... [pmc.ncbi.nlm.nih.gov]

- 3. Myeloid cell leukemia-1 is an important predictor of survival and... [atm.amegroups.org]

- 4. MCL-1–dependent leukemia cells are more sensitive to ... [pmc.ncbi.nlm.nih.gov]

- 5. MCL-1 is a master regulator of cancer dependency on fatty ... [pmc.ncbi.nlm.nih.gov]

- 6. Targeting MCL-1 triggers DNA damage and an anti- ... [sciencedirect.com]

- 7. Target set on cancer gene MCL | Broad Institute 1 [broadinstitute.org]

- 8. The BCL2 family: from apoptosis mechanisms to new ... [nature.com]

Biological Rationale of MCL1 as a Target

MCL1 (Myeloid Cell Leukemia 1) is a key anti-apoptotic protein within the BCL2 family. It is frequently overexpressed in various human cancers, promoting tumor cell survival and conferring resistance to both conventional chemotherapy and targeted therapies [1].

- Anti-apoptotic Function: MCL1 functions as a central regulator of the intrinsic (mitochondrial) apoptosis pathway. It sequesters pro-apoptotic proteins like BIM and BAK, preventing them from initiating Mitochondrial Outer Membrane Permeabilization (MOMP), cytochrome c release, and subsequent caspase activation [1] [2] [3].

- Non-Apoptotic Functions: Beyond cell death regulation, MCL1 plays a crucial role in maintaining mitochondrial health. It regulates mitochondrial morphology and dynamics by interacting with proteins like DRP-1 and OPA1. This role is particularly critical in cells with high energy demands, such as cardiomyocytes, which explains the on-target cardiotoxicity observed with some MCL1 inhibitors [4] [3].

- Therapeutic Window: The frequent amplification and dependency on MCL1 in many cancers make it a validated therapeutic target. Its unique structural features, including a more electropositive BH3-binding groove, allow for the development of selective inhibitors that do not cross-inhibit BCL2 or BCL-xL [1].

Key MCL1 Inhibitors and Preclinical Data

Several potent and selective MCL1 inhibitors have been developed and characterized in preclinical studies. The table below summarizes some of the most prominent compounds.

| Inhibitor Name | Chemical Scaffold | Key Preclinical Findings | Clinical Trial Status (as of 2025) |

|---|

| S63845 | Thienopyrimidine | - Induces rapid apoptosis in AML cell lines and primary samples [5].

- Overcomes resistance to BCL2 inhibitor Venetoclax [5].

- Shows efficacy in neuroblastoma models, especially in chemoresistant cells [6]. | Early-phase trials (e.g., S64315) [3]. | | AZD5991 | Macrocyclic | - Demonstrates high anti-tumor activity in hematologic cancer models [7].

- Associated with cardiotoxicity in preclinical models, disrupting mitochondrial function in cardiomyocytes [4]. | Clinical development reportedly challenging due to toxicity [3]. | | AMG 176 | Not specified in sources | - Shows potent anti-tumor activity in preclinical models [4]. | Early-phase trials [5]; development reportedly challenging [3]. | | VU661013 | Not specified in sources | - Preclinical compound shown to induce apoptosis in AML and overcome resistance to Venetoclax [5]. | Preclinical stage. |

Core Experimental Protocols

To evaluate the efficacy and mechanism of action of MCL1 inhibitors, several key experimental techniques are routinely employed.

| Experimental Method | Core Purpose | Key Procedural Steps (Summary) |

|---|

| BH3 Profiling | To functionally identify a cell's dependence on specific anti-apoptotic BCL2 proteins (like MCL1) for survival and predict response to BH3 mimetics [7]. | 1. Permeabilize Cells: Treat cells with digitonin to create pores in the plasma membrane. 2. Incubate with BH3 Peptides: Expose cells to synthetic peptides that mimic specific BH3-only proteins. 3. Measure Cytochrome c Release: Use immunofluorescence and flow cytometry to quantify the loss of cytochrome c from mitochondria after peptide challenge. 4. Analyze Priming: A high percentage of cytochrome c release after exposure to a specific BH3 peptide indicates dependence on the corresponding anti-apoptotic protein. | | Cell Viability & Apoptosis Assays | To directly measure the cell-killing potency of BH3 mimetics and confirm the induction of apoptotic cell death. | 1. Cell Viability (e.g., CellTiter-Glo): Measure ATP levels as a proxy for the number of metabolically active cells after drug treatment. 2. Apoptosis (Annexin V/PI Staining): Use flow cytometry to detect phosphatidylserine externalization (Annexin V-FITC) and loss of membrane integrity (Propidium Iodide) to distinguish early and late apoptotic cells [7] [5]. | | Protein Interaction Studies (Co-IP, Western Blot) | To investigate the mechanism of BH3 mimetics by analyzing their effect on protein complexes, such as the displacement of pro-apoptotic partners from MCL1. | 1. Treat Cells: Expose cells to the MCL1 inhibitor. 2. Cell Lysis and Immunoprecipitation (Co-IP): Lyse cells and use an antibody against MCL1 to pull down the protein and its binding partners. 3. Western Blot Analysis: Probe the immunoprecipitated complexes or whole cell lysates with antibodies for proteins like BIM, BAK, or BAX to detect changes in binding [5]. |

Challenges and Future Directions

The clinical development of MCL1 inhibitors faces significant hurdles. The primary challenge is on-target, off-tumor toxicity, particularly cardiotoxicity, as MCL1 is essential for mitochondrial function in cardiomyocytes [4] [3]. This has led to the discontinuation or careful redesign of several clinical programs [3].

Promising strategies to overcome this and other challenges (like tumor resistance) include:

- Novel Delivery Platforms: Using technologies like Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs) to achieve tumor-specific targeting of MCL1, thereby sparing healthy tissues [3].

- Rational Combination Therapies: Combining MCL1 inhibitors with other agents, such as:

- BCL2 inhibitors (e.g., Venetoclax) to overcome redundancy in anti-apoptotic proteins [7] [5].

- Conventional chemotherapy to enhance chemosensitivity [7].

- Immunotherapy: Preclinical data shows MCL1 inhibitors can synergize with Natural Killer (NK) cell-based therapies to kill chemoresistant tumor cells [6].

Visualizing the Workflow and Strategy

Since a complete DOT script for the signaling pathway isn't available, here is a foundational description for the core apoptosis pathway regulated by MCL1 that you can build upon:

- Cellular Stress (e.g., DNA damage, oncogenic signaling) activates transcriptional or post-translational upregulation of BH3-only proteins (e.g., BIM, NOXA).

- These activator BH3-only proteins bind to and neutralize MCL1.

- This neutralization displaces and releases the effectors BAK/BAX.

- Activated BAK/BAX oligomerize and form pores in the Mitochondrial Outer Membrane, leading to MOMP.

- MOMP causes the release of cytochrome c into the cytosol.

- Cytochrome c, along with Apaf-1, forms the apoptosome, which activates caspase-9.

- Caspase-9 triggers the caspase cascade, executing Apoptosis.

To visualize the strategic approach for using these inhibitors in research, the following diagram outlines the key experimental and therapeutic concepts.

Diagram illustrating the core concepts and research strategies for MCL1 inhibitors.

References

- 1. MCL-1 inhibitors, fast-lane development of a new class of anti ... [pmc.ncbi.nlm.nih.gov]

- 2. Targeting the BCL2 Family: Advances and Challenges in BH3 ... [pmc.ncbi.nlm.nih.gov]

- 3. The BCL2 family: from apoptosis mechanisms to new ... [nature.com]

- 4. MCL-1 Inhibition by Selective BH3 Mimetics Disrupts ... [pmc.ncbi.nlm.nih.gov]

- 5. Side-by-side comparison of BH3-mimetics identifies MCL ... [nature.com]

- 6. Increased MCL1 dependency leads to new applications of ... [nature.com]

- 7. Co-Targeting BCL-xL with MCL-1 Induces Lethal ... [pmc.ncbi.nlm.nih.gov]

Application Note: In Vitro Assessment of Tepotinib for Anticancer Research

Introduction

Tepotinib is a highly selective, potent, oral MET (mesenchymal-epithelial transition factor) tyrosine kinase inhibitor approved for the treatment of non-small cell lung cancer (NSCLC) harboring MET exon 14 skipping alterations [1] [2]. MET is a receptor tyrosine kinase with abnormal activity in many human cancers, associated with aggressive phenotypes and poor prognosis [3]. This application note provides detailed methodologies for the in vitro evaluation of Tepotinib's anticancer activity, cytotoxicity, and its potential for drug-drug interactions, supporting researchers in preclinical drug development.

Quantitative Data Summary

The following tables consolidate key in vitro findings from the literature to facilitate easy comparison of Tepotinib's bioactivity.

Table 1: Antiproliferative and Cytotoxic Effects of Tepotinib

| Cell Line | Cancer Type | Assay Type | Key Findings | Citation |

|---|---|---|---|---|

| WM451 | Malignant Melanoma | MTT Assay | Significant, concentration-dependent decrease in cell proliferation (1-50 ng/mL) | [3] |

| WM451 | Malignant Melanoma | TUNEL Assay | Promotion of apoptosis after 48h treatment (10 ng/mL) | [3] |

| WM451 | Malignant Melanoma | Wound Healing | Significant suppression of cell migration after 48h | [3] |

| WM451 | Malignant Melanoma | Transwell Assay | Significant suppression of cell invasion after 24h | [3] |

Table 2: Drug-Drug Interaction (DDI) Potential of Tepotinib

| Target Enzyme/Transporter | Assay System | Test Article | Result (IC₅₀) | Clinical DDI Risk |

|---|---|---|---|---|

| CYP3A4/5 | Human Liver Microsomes | Tepotinib | > 15 µM (Little direct inhibition) | Low |

| CYP3A4/5 | Human Liver Microsomes | Metabolite (MSC2571109A) | > 15 µM (Mechanism-based inhibition observed) | Low |

| P-glycoprotein (P-gp) | Caco-2 Cell Monolayers | Tepotinib | IC₅₀ determined; [I]/IC₅₀ ratio within safe limits | Low [1] [2] |

Detailed Experimental Protocols

MTT Cell Proliferation Assay (WM451 Melanoma Cells)

This protocol is used to assess the inhibitory effect of Tepotinib on cell proliferation [3].

Workflow Diagram: MTT Assay Procedure

Key Materials and Reagents

- Cell Line: Human malignant melanoma WM451 cells (or other relevant cancer cell lines).

- Culture Medium: DMEM supplemented with 10% fetal bovine serum (FBS).

- Test Article: Tepotinib (Selleck Chemicals, catalog number provided in source).

- Key Equipment: 96-well plates, spectrophotometer.

Procedure

- Cell Seeding: Seed WM451 cells in 96-well plates at a density of 5 × 10⁴ cells per ml per well.

- Incubation: Incubate the plates for 48 hours at 37°C in a humidified incubator with 5% CO₂.

- Compound Treatment: Treat the cells with various concentrations of Tepotinib (e.g., 1, 2, 5, 10, 20, and 50 ng/mL) for a desired period (e.g., 48 hours).

- MTT Incubation: Add 10 µl of MTT solution to each well and incubate for 4 hours.

- Solubilization: Add formazan lysis solution (DMSO) to each well and incubate until the formed purple formazan crystals are completely dissolved.

- Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a spectrophotometer. Cell viability is calculated relative to the control (untreated) groups.

Cell Migration and Invasion Assays

These protocols evaluate Tepotinib's effect on the metastatic potential of cancer cells [3].

A. Wound Healing (Migration) Assay

- Cell Seeding: Seed WM451 cells in 6-well plates (6 × 10⁴ cells/well) and culture until 90-100% confluent.

- Wound Creation: Create a straight "wound" scratch in the cell monolayer using a sterile 200 µl pipette tip.

- Washing: Gently wash the cells three times with PBS to remove detached cells.

- Treatment and Imaging: Add serum-free medium containing Tepotinib. Capture images of the wound at 0 hours and after 48 hours of incubation using an inverted light microscope.

- Analysis: Quantify the area of cell migration into the wound using image analysis software like ImageJ.

B. Transwell (Invasion) Assay

- Matrigel Coating: Pre-coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel at room temperature for 1 hour.

- Cell Preparation: Seed 4 × 10⁴ WM451 cells in serum-free medium into the upper chamber.

- Chemoattractant: Fill the lower chamber with 500 µl of DMEM supplemented with 10% FBS as a chemoattractant.

- Incubation: Incubate the plate for 24 hours at 37°C.

- Staining and Counting: After incubation, carefully remove the non-invaded cells from the upper surface. Fix the invaded cells on the lower membrane with 4% paraformaldehyde for 15 minutes and stain with 0.1% crystal violet for 5 minutes. Count the invaded cells under an inverted light microscope.

In Vitro Assessment of Drug-Drug Interaction Potential

These methods determine if Tepotinib is likely to interact with co-administered drugs [1] [2].

A. Cytochrome P450 Inhibition Assay

- System: Pooled mixed-gender human liver microsomes.

- Reaction: CYP-catalyzed reactions (e.g., midazolam 1'-hydroxylation for CYP3A4/5) with LC-MS/MS readouts.

- Procedure: Incubate Tepotinib or its major metabolite with microsomes and specific probe substrates. Quantify the formation of metabolite products to determine the level of enzyme inhibition (reported as IC₅₀).

B. P-glycoprotein (P-gp) Inhibition Assay

- System: Caco-2 cell monolayers.

- Substrate: ³H-digoxin.

- Procedure: Measure the transport of ³H-digoxin across the Caco-2 monolayer in the presence and absence of Tepotinib. The extent of inhibition is expressed as an IC₅₀ value.

Mechanism of Action and Signaling Pathways

Tepotinib exerts its anticancer effects by specifically targeting the MET receptor tyrosine kinase and its downstream signaling pathways.

Signaling Pathway Diagram

Key Biological Insights

- MET Inhibition: Tepotinib is an ATP-competitive inhibitor that blocks MET phosphorylation, both HGF-dependent and independent [1] [3].

- Downstream Signaling: Inhibition of MET leads to the suppression of its downstream pathways, most notably the PI3K/AKT signaling cascade, which is a critical regulator of cell survival, proliferation, and metabolism [3].

- Functional Outcomes: As illustrated in the protocol data, the blockade of this signaling axis results in potent anti-proliferative, anti-migratory, and pro-apoptotic effects in cancer cells [3]. The addition of HGF (the natural MET agonist) can reverse Tepotinib's effects, confirming the specificity of its action [3].

Conclusion

The detailed in vitro protocols outlined in this application note provide a comprehensive framework for evaluating the anticancer activity and drug interaction potential of Tepotinib. The data generated from these assays demonstrate that Tepotinib is a potent and selective MET inhibitor with significant cytostatic and cytotoxic effects against cancer cells, and a low potential for clinically relevant drug-drug interactions via major CYP enzymes or P-gp. These characteristics make it a valuable candidate for further investigation and development in oncology research.

References

Comprehensive Application Notes and Protocols: MCL1 Inhibition in Combination with Hypomethylating Agents for Hematologic Malignancies

Introduction and Biological Rationale

MCL1 (Myeloid Cell Leukemia-1) is a critical anti-apoptotic protein of the BCL-2 family that functions as a master regulator of programmed cell death in numerous hematologic malignancies. Unlike other BCL-2 family members, MCL1 is characterized by rapid turnover kinetics and serves as a key resistance factor against various targeted therapies, including the BCL-2 inhibitor venetoclax. The therapeutic targeting of MCL1 has emerged as a promising strategy, particularly in combination with hypomethylating agents (HMAs) such as azacitidine and decitabine, which modulate epigenetic regulation and gene expression patterns in malignant cells. The molecular synergy between these drug classes stems from their complementary mechanisms of action: while HMAs reverse epigenetic silencing of pro-apoptotic factors, MCL1 inhibitors directly neutralize a primary survival protein that cancer cells depend upon for evasion of mitochondrial apoptosis.

The rationale for combination therapy is particularly compelling in acute myeloid leukemia (AML) and other high-risk myeloid neoplasms where MCL1 dependency is frequently observed. Research has demonstrated that RAS/MAPK pathway activation, common in treatment-resistant disease, leads to increased stability and elevated levels of MCL1 protein, establishing a mechanism of acquired resistance to venetoclax-based regimens. Furthermore, single-cell multi-omics technologies have revealed that RAS pathway mutations induce transcriptional reprogramming of hematopoietic stem and progenitor cells (HSPCs) that rely on MCL1 for survival, particularly following HMA therapy failure. This combination approach strategically targets both the epigenetic drivers of malignancy and the apoptotic blockade that characterizes treatment-resistant disease, creating a synergistic therapeutic effect that has shown promise even in poor-prognosis patient populations such as those with TP53-mutant disease.

Therapeutic Evidence and Key Findings

Preclinical Evidence Supporting Combination Therapy

Recent investigations have elucidated the molecular mechanisms underlying the synergistic activity between MCL1 inhibitors and HMAs across various hematologic malignancies. In AML models, this combination has demonstrated enhanced apoptotic induction through complementary pathways targeting mitochondrial cell death regulation. The sequential application of these agents appears critical to their efficacy, with HMAs potentially priming malignant cells for MCL1 inhibitor-mediated apoptosis through epigenetic modifications that alter the balance of pro- and anti-apoptotic BCL-2 family proteins. Research has revealed that resistant leukemic cells exhibit global changes in DNA methylation patterns, and HMA treatment can partially reverse venetoclax resistance by modulating the expression of key apoptotic regulators, including MCL1 itself.

The combination strategy has shown particular promise in addressing therapy-resistant disease states characterized by specific molecular alterations. In TP53-mutant AML, which typically demonstrates poor response to conventional therapies and venetoclax-based regimens, combined inhibition of BCL-2 and MCL1 has demonstrated synergistic activity, overcoming the intrinsic resistance associated with BAX deficiency in TP53-mutant cells. Similarly, in RAS pathway-mutated chronic myelomonocytic leukemia (CMML), which confers a high risk of resistance to HMA therapy, expansion of NF-κB-dependent HSPCs at blast progression relies on MCL1 for survival, creating a therapeutic vulnerability that can be exploited with MCL1 inhibitors. These findings highlight the importance of functional apoptosis assays and molecular profiling in identifying patient populations most likely to benefit from these combination approaches.

Quantitative Summary of Preclinical Efficacy Data

Table 1: In Vitro Efficacy of MCL1 Inhibitor Combinations in Hematologic Malignancies

| Malignancy | Model System | Combination Agents | Efficacy Measure | Result | Citation |

|---|---|---|---|---|---|

| AML | Cell lines (OCI-AML2, MV-4-11, MOLM-13) | MCL1i + SRCi | Cell death induction | Dramatic increase in apoptosis | [1] |

| MDS | Primary patient samples (n=35) | MCL1i + Venetoclax | Synergy score | Average δ >10 (synergistic) | [2] |

| TP53-mutant AML | Isogenic cell lines | MCL1i + Venetoclax | Apoptosis induction | Overcame BAX deficiency | [3] |

| CMML (RAS-mut) | Primary patient samples | MCL1i (post-HMA failure) | HSPC survival reduction | MCL1 dependency established | [4] |

Table 2: In Vivo Efficacy of MCL1 Inhibitor Combinations in Patient-Derived Models

| Malignancy Model | Combination Therapy | Dosing Schedule | Efficacy Outcome | Toxicity Observations | Citation |

|---|---|---|---|---|---|

| AML PDX | MCL1i + SRCi | Intermittent dosing | Significant survival extension | Well tolerated in mouse models | [1] |

| TP53-mutant MOLM13 xenograft | MCL1i + Venetoclax | Sequential administration | Suppressed tumor growth | Acceptable safety profile | [3] |

| T-cell lymphoma PDX | MCL1i + CAR-T cells | AZD5991 with CAR-T | Prolonged survival | Minimal on-target, off-tumor effects | [5] |

Experimental Protocols and Methodologies

In Vitro Combination Studies

Cell Culture and Reagent Preparation For in vitro combination studies, maintain AML cell lines (e.g., MOLM-13, MV-4-11, OCI-AML2) or primary patient-derived cells in appropriate media supplemented with cytokines necessary for viability. Prepare stock solutions of MCL1 inhibitors (e.g., S63845, AZD5991) and HMAs (azacitidine, decitabine) in DMSO or sterile water according to manufacturer specifications. Aliquot and store at -80°C to maintain stability, with avoidances of repeated freeze-thaw cycles. For primary AML samples, process mononuclear cells within 24 hours of collection using Ficoll density gradient centrifugation and culture in cytokine-supplemented media (10 ng/mL hIL-3, 10 ng/mL hSCF, 5 ng/mL hIL-6) to maintain viability while preserving biological characteristics.

Viability and Apoptosis Assessment Plate cells at optimal density (typically 1-2×10^5 cells/mL) in 96-well plates and treat with serial dilutions of single agents or combinations. For synergy assessment, utilize a matrix approach with 3-fold dilutions of both agents. After 48 hours of treatment, assess cell viability using CellTiter-Glo luminescent assay according to manufacturer protocol. Measure apoptotic induction via flow cytometry using Annexin V/propidium iodide staining with specific apoptosis calculated as: [(% apoptosis treated - % apoptosis untreated) / (100 - % apoptosis untreated)] × 100. For caspase activation, utilize caspase-3/7 glow assay or Western blotting for cleaved caspase-3.

Synergy Calculation and Data Analysis Calculate combination effects using the Zero Interaction Potency (ZIP) model, which compares observed versus expected combination effects. A δ synergy score >10 indicates synergistic interaction, while <-10 indicates antagonism, and scores between -10 and 10 suggest additive effects. Generate dose-response curves and calculate IC50 values using non-linear regression analysis in specialized software such as GraphPad Prism. For primary samples, include normal CD34+ cells from healthy donors as controls to assess therapeutic index.

In Vivo Efficacy Studies

Animal Model Establishment Utilate immunodeficient mice (e.g., NSG, MISTRG6) for xenograft studies. For patient-derived xenograft (PDX) models, implant freshly isolated or cryopreserved AML cells via intravenous or intrafemoral injection following sublethal irradiation. For cell line-derived xenografts, inject luciferase-tagged cells to enable bioluminescent monitoring. Monitor engraftment weekly via peripheral blood sampling or bioluminescent imaging. Randomize mice into treatment groups when engraftment reaches predetermined levels (typically >1% human CD45+ cells in peripheral blood or specified bioluminescence signal).

Treatment Protocol and Monitoring Administer MCL1 inhibitors (e.g., AZD5991 at 10 mg/kg) via intravenous or intraperitoneal injection using optimized formulations (e.g., 30% hydroxy-propyl-beta-cyclodextrin in water-for-injection adjusted to pH 9.0–9.5). Deliver HMAs (azacitidine at 5 mg/kg or decitabine at 0.5-1 mg/kg) via subcutaneous or intraperitoneal injection using clinical formulations. Employ intermittent dosing schedules (e.g., 5 days on/9 days off for MCL1 inhibitors; 5 days on/23 days off for HMAs) to mitigate potential toxicity. Monitor tumor burden weekly via bioluminescence imaging or peripheral blood analysis. Assess overall survival from treatment initiation until moribund state requiring euthanasia. Collect tissues (bone marrow, spleen, liver) at endpoint for histological and flow cytometric analysis.

Toxicity Assessment Monitor mice daily for signs of toxicity including weight loss, lethargy, hunched posture, and respiratory distress. Perform serial blood collection for complete blood counts and chemistry analysis. For cardiac toxicity assessment—a known concern with MCL1 inhibitors—conduct echocardiography at baseline and after each treatment cycle. Collect heart tissue at endpoint for histological examination of mitochondrial integrity and apoptosis markers.

Research Applications and Translational Guidance

Biomarker Development and Patient Stratification

The successful clinical application of MCL1 inhibitor/HMA combinations requires robust biomarker strategies to identify patients most likely to benefit from these regimens. Research indicates that functional apoptosis profiling using BH3 mimetic tools can accurately define MCL1 dependency in individual patient samples. This technique measures mitochondrial depolarization in response to specific BH3 peptides that selectively target MCL1, providing a functional assessment of apoptotic priming and MCL1 dependence. Additionally, genomic markers such as RAS pathway mutations and MCL1 copy number gains (present in 14-34% of various malignancies) may help identify tumors with inherent sensitivity to MCL1-targeted approaches.

The integration of single-cell multi-omics technologies has revealed substantial heterogeneity in treatment responses, highlighting the need for comprehensive profiling approaches. Techniques such as single-cell RNA sequencing coupled with cell-surface immunophenotyping can identify resistant subpopulations and elucidate compensatory survival pathways that may emerge during therapy. For clinical trial design, baseline assessment of MCL1 expression by immunohistochemistry or Western blotting, BH3 profiling to determine MCL1 dependency, and comprehensive genomic profiling for resistance-associated mutations (RAS pathway, TP53) are recommended stratification factors. These approaches will facilitate the identification of patient populations most likely to derive clinical benefit while minimizing exposure to potential toxicity in non-responsive individuals.

Clinical Translation and Trial Design Considerations

Based on current preclinical evidence, rational combination strategies with MCL1 inhibitors and HMAs should incorporate careful attention to dosing schedules and sequencing to maximize efficacy while managing overlapping toxicities. Preclinical data suggest that sequential administration with HMA priming followed by MCL1 inhibition may optimize epigenetic reprogramming and apoptotic induction. Additionally, intermittent dosing schedules (e.g., 5 days on/9 days off for MCL1 inhibitors) may mitigate cardiac toxicity concerns while maintaining anti-tumor efficacy.

The evolving landscape of MCL1-targeted therapy includes novel drug development approaches beyond direct inhibition. Protein degradation strategies utilizing PROTACs (Proteolysis-Targeting Chimeras) offer the potential for more selective MCL1 targeting with potentially reduced off-tissue effects. Similarly, indirect MCL1 suppression through CDK9 inhibition to reduce MCL1 transcription is being explored in clinical trials. For hematologic malignancies with established BCL-2 inhibitor resistance mechanisms involving MCL1 upregulation, triplet combinations of HMAs with venetoclax and MCL1 inhibitors represent a promising approach currently in early-phase clinical investigation. These advanced combination strategies require meticulous safety monitoring and appropriate patient selection but offer the potential to address significant unmet needs in high-risk hematologic malignancies.

Signaling Pathways and Molecular Mechanisms

Diagram Title: MCL1 Inhibition and HMA Combination Therapy Mechanism

Conclusion and Future Directions

The combination of MCL1 inhibitors with hypomethylating agents represents a promising therapeutic approach for hematologic malignancies, particularly for patients with high-risk disease features such as TP53 mutations, RAS pathway activation, or prior venetoclax exposure. The synergistic mechanism of action—simultaneously targeting epigenetic reprogramming and apoptotic blockade—addresses key resistance pathways in treatment-refractory disease. Current evidence indicates that rational treatment schedules and appropriate patient selection through functional and genomic biomarkers will be essential for successful clinical translation.